

# An In-depth Technical Guide to the Structure of H-Thr(Me)-OH

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *H-Thr(Me)-OH*

Cat. No.: *B1299812*

[Get Quote](#)

This guide provides a detailed examination of the chemical structure of **H-Thr(Me)-OH**, a methylated derivative of the amino acid L-threonine. It is intended for researchers, scientists, and professionals in the field of drug development who require a precise understanding of this compound's molecular architecture.

## Nomenclature and Identification

The designation **H-Thr(Me)-OH** represents a threonine molecule with a methyl group modification. In standard peptide nomenclature, the "H-" prefix indicates a free amine group (-NH<sub>2</sub>) at the N-terminus, and the "-OH" suffix signifies a free carboxyl group (-COOH) at the C-terminus. The "(Me)" notation specifies the addition of a methyl group.

While this notation can be ambiguous, in the context of amino acid derivatives, a modification shown in parentheses typically refers to the side chain. Therefore, **H-Thr(Me)-OH** most commonly refers to O-Methyl-L-threonine, where the methyl group is attached to the oxygen atom of the side-chain hydroxyl group.<sup>[1]</sup> This is distinct from N-Methyl-L-threonine, where the methyl group is on the alpha-amino group.<sup>[2]</sup>

The systematic IUPAC name for O-Methyl-L-threonine is (2S,3R)-2-amino-3-methoxybutanoic acid.

## Molecular Structure

**H-Thr(Me)-OH** retains the fundamental backbone of its parent amino acid, L-threonine. This structure is characterized by:

- Alpha-Carbon (C $\alpha$ ): A central chiral carbon atom.
- Amino Group (-NH<sub>2</sub>): Attached to the alpha-carbon.
- Carboxyl Group (-COOH): Also attached to the alpha-carbon.
- Side Chain: The key point of modification. In L-threonine, the side chain is -CH(OH)CH<sub>3</sub>. In O-Methyl-L-threonine, the hydroxyl group (-OH) of the side chain is etherified to a methoxy group (-OCH<sub>3</sub>).

The resulting side chain is a 3-methoxybutan-2-yl group. The stereochemistry of the L-threonine precursor, (2S,3R), is retained in the derivative.

## Data Presentation: Physicochemical Properties

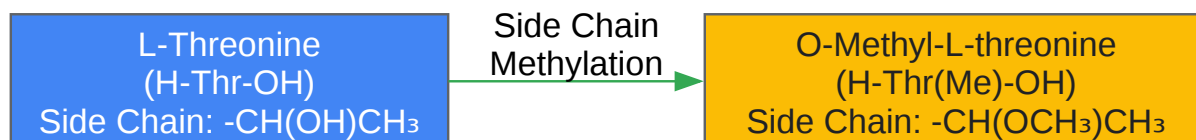
To clarify the distinction between the two possible isomers, the properties of both O-Methyl-L-threonine and N-Methyl-L-threonine are summarized below.

Property	O-Methyl-L-threonine (H-Thr(Me)-OH)	N-Methyl-L-threonine	Reference
Synonym	H-Thr(Me)-OH	N-Me-L-Thr-OH	[1][2]
IUPAC Name	(2S,3R)-2-amino-3-methoxybutanoic acid	(2S,3R)-3-hydroxy-2-(methylamino)butanoic acid	[2]
CAS Number	4144-02-9	2812-28-4	[1][3]
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO <sub>3</sub>	C <sub>5</sub> H <sub>11</sub> NO <sub>3</sub>	[1][2]
Molecular Weight	133.15 g/mol	133.15 g/mol	[3]
Appearance	White to off-white solid	White powder	[3]

## Structural and Relational Diagrams

The following diagrams illustrate the chemical structure of **H-Thr(Me)-OH** and its relationship to the parent amino acid, L-threonine.

Caption: 2D structure of O-Methyl-L-threonine.



[Click to download full resolution via product page](#)

Caption: Derivation of **H-Thr(Me)-OH** from L-Threonine.

## Methodologies for Structural Confirmation

While the structure of **H-Thr(Me)-OH** is well-established, its confirmation and characterization in a laboratory setting would rely on standard analytical techniques. The protocols for these methods are foundational in organic chemistry and biochemistry.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the connectivity of atoms and the position of the methyl group.
- Sample Preparation: Dissolve 5-10 mg of **H-Thr(Me)-OH** in 0.6 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O or DMSO-d<sub>6</sub>). Transfer the solution to a 5 mm NMR tube.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a proton NMR spectrum.
  - Expected signals would include a singlet around 3.3 ppm for the methoxy (-OCH<sub>3</sub>) protons, distinct from the chemical shift of a methyl group attached to a nitrogen. The various CH and NH<sub>2</sub> protons in the backbone and side chain would also appear at characteristic chemical shifts.

- <sup>13</sup>C NMR Acquisition:
  - Acquire a carbon-13 NMR spectrum.
  - The spectrum should show five distinct carbon signals. A signal around 58 ppm would be characteristic of the methoxy carbon, confirming the C-O-C linkage.
- Data Analysis: Integrate proton signals to confirm proton counts for each group. Analyze chemical shifts and coupling constants to verify the atomic connectivity and confirm the O-methyl structure over the N-methyl alternative.

#### Experimental Protocol: Mass Spectrometry (MS)

- Objective: To determine the molecular weight and confirm the molecular formula.
- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water).
- Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
- Data Acquisition: Acquire the mass spectrum in positive ion mode.
- Data Analysis: Look for the protonated molecular ion  $[M+H]^+$ . For a molecular formula of C<sub>5</sub>H<sub>11</sub>NO<sub>3</sub> (MW = 133.15), this peak should appear at an m/z of approximately 134.16. High-resolution mass spectrometry can be used to confirm the exact mass, which further validates the elemental composition.<sup>[2]</sup><sup>[3]</sup>

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. peptide.com [peptide.com]
- 2. N-Methyl-L-threonine | C<sub>5</sub>H<sub>11</sub>NO<sub>3</sub> | CID 7010355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure of H-Thr(Me)-OH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1299812#what-is-the-structure-of-h-thr-me-oh]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)